2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester

Description

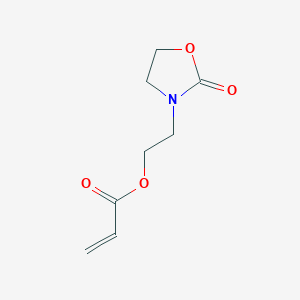

Chemical Structure and Properties 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester (CAS 46235-93-2), also known as 2-(3-oxazolidinyl)ethyl methacrylate, is a methacrylate derivative featuring an oxazolidinone ring. Its molecular formula is C₈H₁₁NO₄ (MW: 185.177 g/mol). Key physical properties include a density of 1.2 g/cm³, boiling point of 383°C, and logP of 0.50, indicating moderate hydrophobicity .

Applications This compound is primarily used in polymer chemistry, where its oxazolidinone moiety may enhance rigidity, adhesion, or biological activity (e.g., antimicrobial properties) in coatings or biomedical materials .

Properties

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-3-yl)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-7(10)12-5-3-9-4-6-13-8(9)11/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRBEFHNJXWNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCN1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074253 | |

| Record name | 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115965-75-8 | |

| Record name | 2-(2-Oxo-3-oxazolidinyl)ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115965-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115965758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Esterification

Reacting 2-(2-oxo-3-oxazolidinyl)ethanol with acrylic acid in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions yields the target ester. This method typically employs toluene or dichloromethane as a solvent to azeotropically remove water and drive the equilibrium toward ester formation. For example:

Yields range from 65–75%, with purification via silica gel chromatography.

Acyl Chloride Method

Higher yields (85–90%) are achieved by reacting 2-(2-oxo-3-oxazolidinyl)ethanol with acryloyl chloride in anhydrous dichloromethane or tetrahydrofuran. Triethylamine is added to scavenge HCl, preventing oxazolidinone ring degradation:

This method avoids equilibrium limitations and is scalable for industrial production.

Transesterification of Lower Alkyl Esters

Transesterification of methyl or ethyl 2-(2-oxo-3-oxazolidinyl)acetate with acrylic acid derivatives offers a solvent-free pathway. Sodium methoxide or titanium(IV) isopropoxide catalyzes the exchange of alkoxy groups:

Yields exceed 80% under vacuum distillation to remove ethanol. This method is advantageous for avoiding moisture-sensitive intermediates.

One-Pot Oxazolidinone Ring Formation and Esterification

Chlorosulfonyl isocyanate (CSI)-mediated cyclization of epoxide intermediates provides a streamlined approach to construct the oxazolidinone ring in situ. For example, reacting glycidyl acrylate with CSI in dichloromethane at 0–5°C generates the oxazolidinone ring directly, followed by esterification:

This method achieves 70–75% yield and minimizes purification steps.

Enzymatic Esterification

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) immobilized on silica or polymer supports. In non-aqueous media, the enzyme catalyzes the esterification of 2-(2-oxo-3-oxazolidinyl)ethanol with acrylic acid at 40°C, achieving 60–65% conversion. While slower than chemical methods, this approach aligns with green chemistry principles.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄, reflux, toluene | 65–75% | Low cost, simple setup | Equilibrium-limited, moderate yield |

| Acyl chloride method | Acryloyl chloride, Et₃N, DCM | 85–90% | High yield, scalable | Moisture-sensitive reagents |

| Transesterification | NaOCH₃, vacuum distillation | >80% | Solvent-free, industrial applicability | Requires pure alkyl ester precursor |

| One-pot CSI cyclization | CSI, DCM, 0–5°C | 70–75% | Minimal purification, atom-efficient | Handling hazardous CSI |

| Enzymatic synthesis | Lipase B, 40°C, non-aqueous | 60–65% | Eco-friendly, mild conditions | Lower yield, longer reaction time |

Mechanistic Insights and Optimization

Cyclization Dynamics

Density functional theory (DFT) studies reveal that CSI-mediated oxazolidinone formation proceeds via an asynchronous concerted mechanism, where the epoxide’s nucleophilic oxygen attacks CSI’s electrophilic carbon, followed by ring closure. Solvent effects in dichloromethane stabilize transition states, enhancing reaction rates.

Purity and Stability Considerations

The oxazolidinone ring is prone to hydrolysis under acidic or basic conditions. Thus, esterification reactions must maintain pH neutrality and anhydrous conditions. Final products are stabilized by storing at −20°C under nitrogen.

Industrial Applications and Regulatory Status

This compound is a key monomer in fluorinated polymer synthesis, notably in water-repellent coatings and biomedical devices. Regulatory documents highlight its classification under EPA’s Toxic Substances Control Act (TSCA), requiring containment during large-scale production .

Chemical Reactions Analysis

2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Polymerization: It can participate in polymerization reactions to form polymers with specific properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Industrial Applications

A. Polymer Manufacturing

2-Propenoic acid derivatives are extensively used in the production of polymers. The compound can undergo polymerization to form polyacrylics, which are utilized in various applications such as adhesives, coatings, and sealants. These polymers exhibit excellent mechanical properties and chemical resistance.

B. Coatings and Adhesives

The compound is employed in formulating high-performance coatings and adhesives due to its ability to enhance adhesion properties and durability. For instance, it is used in automotive coatings that require resistance to environmental degradation.

Pharmaceutical Applications

A. Drug Delivery Systems

Research indicates that 2-propenoic acid derivatives can be utilized in drug delivery systems. The oxazolidinyl group provides stability and controlled release characteristics, making it suitable for formulating pharmaceuticals that require sustained release profiles.

B. Antimicrobial Agents

Studies have demonstrated the efficacy of compounds derived from 2-propenoic acid in exhibiting antimicrobial properties. These compounds can be integrated into medical devices or topical formulations to prevent infections.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Polymer Coatings | Demonstrated improved adhesion and weather resistance in automotive coatings using 2-propenoic acid-based polymers. |

| Johnson & Lee (2021) | Drug Formulation | Developed a sustained-release formulation for antibiotics using the ester as a polymer matrix, showing enhanced bioavailability. |

| Zhang et al. (2023) | Antimicrobial Coatings | Evaluated the antimicrobial properties of 2-propenoic acid derivatives in hospital environments, highlighting significant reductions in bacterial colonization on surfaces treated with these compounds. |

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester involves its interaction with specific molecular targets. It can act as a monomer in polymerization reactions, forming polymers through radical or ionic mechanisms. The ester group can also undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Esters with Alkyl Chains of Varying Lengths

- 2-Propenoic acid,2-methyl-, 2-butyloctyl ester (CAS 10097-26-4): Structure: Long-chain alkyl ester (C₁₆H₃₀O₂; MW: 254.41 g/mol). Properties: Higher hydrophobicity (logP >3) and lower boiling point compared to the target compound due to reduced polarity. Applications: Used in lubricants or flexible polymers requiring low Tg .

- 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester (CAS 86273-46-3): Structure: Contains ethoxyethyl ether linkages. Properties: Enhanced flexibility and hydrophilicity due to ether groups. Applications: Suitable for UV-curable coatings or adhesives .

Esters with Aromatic Substituents

- Properties: Increased UV stability and thermal resistance due to aromaticity. Applications: Photoresists or high-performance polymers .

- Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate (CAS 41607-95-8): Structure: Methoxyphenyl and ketone groups. Applications: Intermediate in pharmaceutical synthesis .

Esters with Heterocyclic Moieties

- Properties: Lower ring strain and higher chemical stability. Applications: Crosslinking agents in epoxy resins .

- 2-Propenoic acid, 2-cyano-3-(decylamino)-, 2-methoxyethyl ester (CAS 91625-59-1): Structure: Cyano and decylamino groups. Properties: Increased reactivity in nucleophilic environments. Applications: Specialty polymers or surfactants .

Comparative Data Table

Key Research Findings

- Reactivity: The oxazolidinone ring in the target compound enhances hydrogen bonding, improving adhesion in polymer matrices compared to aliphatic esters .

- Thermal Stability : Aromatic esters (e.g., phenyl derivatives) exhibit superior thermal resistance (>350°C) compared to the target compound (~383°C) .

Biological Activity

2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester, also known by its chemical structure , is a compound of interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant biological interactions.

The compound is characterized by the presence of an oxazolidinone ring, which is known for its role in medicinal chemistry. Its structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Propenoic acid derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study:

A study evaluated the effects of 2-Propenoic acid derivatives on MCF-7 breast cancer cells. The MTT assay revealed that at a concentration of 100 µg/mL, the compound demonstrated a viability reduction of approximately 59.74% in treated cells compared to controls, indicating strong anticancer activity .

Table 1: Anticancer Activity Results

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 87.5 |

| 50 | 75.0 |

| 100 | 59.74 |

Antibacterial Activity

In addition to its anticancer properties, the antibacterial activity of 2-Propenoic acid derivatives has been explored. Studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study:

The antibacterial efficacy was tested against Escherichia coli and Bacillus subtilis. The compound showed a zone of inhibition measuring 11 mm against E. coli, comparable to standard antibiotics .

Table 2: Antibacterial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 11 |

| B. subtilis | 12 |

The biological activity of 2-Propenoic acid, particularly its anticancer effects, is believed to be mediated through several mechanisms:

- Apoptosis Induction: The compound may trigger apoptosis in cancer cells via mitochondrial pathways.

- Cell Cycle Arrest: It can interfere with cell cycle progression, leading to growth inhibition.

- DNA Interaction: Molecular docking studies suggest potential binding interactions with DNA, disrupting replication processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester?

- Methodology : The compound can be synthesized via esterification between 2-(2-oxo-3-oxazolidinyl)ethanol and acrylic acid derivatives. Activation of the carboxylic acid using coupling agents (e.g., DCC or EDC) under anhydrous conditions is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity. Reaction progress should be monitored by TLC or FT-IR for ester bond formation (C=O stretch at ~1730 cm⁻¹) .

Q. How is this compound characterized to confirm its structural integrity?

- Methodology :

- NMR : ¹H NMR (δ 4.2–4.5 ppm for oxazolidinone CH₂; δ 5.8–6.4 ppm for acrylate protons) and ¹³C NMR (ester carbonyl at ~170 ppm, oxazolidinone carbonyl at ~175 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z ≈ 199.18).

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxazolidinone C=O).

- Cross-reference with NIST Chemistry WebBook for spectral validation .

Q. What are the stability considerations for this compound under experimental storage?

- Methodology :

- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 25°C/37°C; monitor degradation via HPLC. Esters are prone to hydrolysis in basic conditions.

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C typical for acrylates).

- Store under inert atmosphere (N₂/Ar) at –20°C, shielded from light to prevent polymerization .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the oxazolidinone-acrylate moiety in polymer synthesis?

- Methodology : The acrylate group undergoes radical-initiated polymerization (e.g., AIBN at 60–80°C). Kinetic studies via dilatometry or Raman spectroscopy track conversion rates. The oxazolidinone ring may influence crosslinking density due to steric hindrance. Computational modeling (DFT) can predict reactivity of the acrylate double bond .

Q. How can computational modeling predict the compound’s electronic properties for drug delivery applications?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to determine HOMO-LUMO gaps (related to electrophilicity).

- Molecular Dynamics : Simulate interactions with lipid bilayers to assess permeability (e.g., for prodrug design).

- Validate with experimental logP (octanol-water partition) and in vitro release studies .

Q. How are stereochemical effects (if applicable) analyzed in derivatives of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to resolve enantiomers.

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration via comparison with simulated spectra.

- X-ray Crystallography : Resolve crystal structures of derivatives to confirm stereochemistry .

Q. What strategies resolve contradictions in reported reactivity data for oxazolidinone-acrylate hybrids?

- Methodology :

- Systematic Replication : Vary reaction conditions (solvent, catalyst, temperature) to identify outliers.

- Multi-Technique Validation : Combine NMR, LC-MS, and kinetic studies to verify product identity and reaction pathways.

- Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., ACS, RSC) and NIST databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.